An In-depth Technical Guide to 7-Deaza-7-propargylamino-dATP: Structure, Properties, and Applications
An In-depth Technical Guide to 7-Deaza-7-propargylamino-dATP: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Deaza-7-propargylamino-dATP, a modified deoxyadenosine (B7792050) triphosphate analog. It details its chemical structure, physicochemical properties, and its significant applications in molecular biology and biotechnology, particularly in DNA sequencing and labeling. This document also includes detailed experimental protocols for its enzymatic incorporation into DNA and a workflow for subsequent bioconjugation.
Core Concepts: Chemical Structure and Properties
7-Deaza-7-propargylamino-dATP is a synthetic analog of the natural deoxynucleotide, dATP. The key modifications are the substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom (a 7-deaza modification) and the attachment of a propargylamino group at this new 7-position. These alterations confer unique properties that are advantageous in various molecular biology applications.
The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA regions, which can impede DNA polymerase activity. The propargylamino group provides a reactive alkyne handle for "click chemistry" reactions, enabling the efficient and specific attachment of a wide range of molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 7-Deaza-7-propargylamino-dATP.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | [1] |
| Molecular Weight | 543.26 g/mol (free acid) | [1] |
| Exact Mass | 543.03 g/mol (free acid) | [1] |
| Purity (by HPLC) | ≥ 95% | [1] |
| Appearance | Colorless to white solid | [1] |
| Spectroscopic Maximum (λabs) | 280 nm | [1] |
| Molar Extinction Coefficient (ε) | 12.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |
| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [1] |
| Shelf Life | 12 months from date of delivery | [1] |
Experimental Protocols
7-Deaza-7-propargylamino-dATP can be enzymatically incorporated into DNA using various techniques. Below are detailed protocols for its use in Polymerase Chain Reaction (PCR) and Nick Translation.
Polymerase Chain Reaction (PCR)
This protocol describes the incorporation of 7-Deaza-7-propargylamino-dATP during PCR. This modified nucleotide is a substrate for several DNA polymerases, including Taq, KOD, and Vent polymerases. The efficiency of incorporation can vary depending on the polymerase used.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dCTP, dGTP, dTTP)
-
7-Deaza-7-propargylamino-dATP solution
-
DNA Polymerase (e.g., Taq, KOD, or Vent) and its corresponding reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentration of each component in a typical 25 µL reaction is as follows:
| Component | Final Concentration | Example Volume (for 25 µL) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP mix (dCTP, dGTP, dTTP) | 200 µM each | 0.5 µL of 10 mM stock |
| 7-Deaza-7-propargylamino-dATP | 50-200 µM | 0.125-0.5 µL of 10 mM stock |
| Forward Primer | 0.1-0.5 µM | 0.25-1.25 µL of 10 µM stock |
| Reverse Primer | 0.1-0.5 µM | 0.25-1.25 µL of 10 µM stock |
| DNA Template | 1 ng - 1 µg (genomic)1 pg - 10 ng (plasmid) | 1 µL |
| DNA Polymerase | 1-2.5 units | 0.25-0.5 µL |
| Nuclease-free water | to 25 µL | Up to 25 µL |
-
Thermal Cycling: Transfer the reaction tubes to a thermal cycler and perform the following cycling conditions. These are general guidelines and may need to be optimized for your specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 25-35 |
| Annealing | 55-65°C | 30-60 seconds | |
| Extension | 68-72°C | 1 minute per kb | |
| Final Extension | 68-72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification. The product can then be purified for downstream applications.
Polymerase Considerations:
| DNA Polymerase | Reported Performance with 7-Deaza Analogs |
| Taq | Tolerates the incorporation of 7-deaza-7-propargylamino-dATP, though it may prefer the natural dATP if both are present.[2] |
| KOD (exo-) | Known to be efficient in incorporating a variety of modified nucleotides, including 7-deaza purines. Its proofreading activity may be a factor to consider.[3] |
| Vent (exo-) | Has been successfully used for the primer extension-based incorporation of 7-deaza-modified dATP analogs.[4] |
Nick Translation
This protocol outlines the labeling of DNA with 7-Deaza-7-propargylamino-dATP using nick translation. This method introduces nicks into the DNA backbone, and DNA Polymerase I synthesizes new DNA, incorporating the modified nucleotide.
Materials:
-
DNA to be labeled (1 µg)
-
10x Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgSO₄, 10 mM DTT)
-
dNTP mix (dCTP, dGTP, dTTP)
-
7-Deaza-7-propargylamino-dATP solution
-
DNase I
-
DNA Polymerase I
-
EDTA (0.5 M)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents to a final volume of 50 µL:
| Component | Final Concentration | Example Volume (for 50 µL) |
| 10x Nick Translation Buffer | 1x | 5 µL |
| dNTP mix (dCTP, dGTP, dTTP) | 20 µM each | 1 µL of 1 mM stock |
| 7-Deaza-7-propargylamino-dATP | 20 µM | 1 µL of 1 mM stock |
| DNA | 1 µg | X µL |
| DNase I / DNA Polymerase I mix | Varies (follow manufacturer's recommendation) | 5 µL of a premixed solution |
| Nuclease-free water | to 50 µL | Up to 50 µL |
-
Incubation: Mix gently and incubate the reaction at 15°C for 60-90 minutes.[5][6]
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.[5]
-
Purification: Purify the labeled DNA from unincorporated nucleotides using a spin column or ethanol (B145695) precipitation.
Signaling Pathways and Experimental Workflows
A primary application of 7-Deaza-7-propargylamino-dATP is in the two-step labeling of DNA. First, the modified nucleotide is incorporated into the DNA enzymatically. Then, the propargyl group is used for a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction to attach a molecule of interest, such as a fluorophore.
Next-Generation Sequencing (NGS) Workflow
7-Deaza-7-propargylamino-dATP and its derivatives are also key components in some Next-Generation Sequencing (NGS) workflows, particularly in sequencing-by-synthesis methods.[7] In this context, the modified base can be part of a reversible terminator system, where each nucleotide is fluorescently labeled.
Applications and Advantages
The unique chemical structure of 7-Deaza-7-propargylamino-dATP provides several advantages in molecular biology research:
-
Reduced Secondary Structure Formation: The 7-deaza modification is particularly useful for sequencing and PCR of GC-rich templates by minimizing the formation of Hoogsteen base pairs, which can cause polymerase stalling.
-
Site-Specific Labeling: The propargylamino group allows for the precise placement of labels within a DNA sequence through enzymatic incorporation followed by a highly efficient and specific click chemistry reaction.[8]
-
Versatile Conjugation: The alkyne handle can be conjugated to a wide variety of azide-modified molecules, including fluorophores for imaging, biotin for purification and detection, and other functional groups for downstream applications.[9]
-
Improved Sequencing Quality: In DNA sequencing, the use of 7-deaza analogs can help to resolve band compressions in gel electrophoresis that arise from GC-rich regions.
References
- 1. 7-Deaza-7-propargylamino-dATP, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 7-Deaza-7-Propargylamino-3'-azidomethyl-dATP | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
